molecular formula C9H13N3 B121515 5,6,7,8-Tetrahydroquinoline-3,4-diamine CAS No. 151224-98-5

5,6,7,8-Tetrahydroquinoline-3,4-diamine

Cat. No. B121515
M. Wt: 163.22 g/mol
InChI Key: BKZFAIYIAGITSG-UHFFFAOYSA-N
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Patent
US05378848

Procedure details

A mixture of 5.00 g of Compound 4 obtained in the above step (4) and 12.9 g of Raney nickel in methanol is hydrogenated at ordinary temperature under atmospheric pressure. The catalyst is filtered off, and the filtrate is concentrated in vacuo to remove the solvent. The residue is chromatographed on an alumina column, eluting with 5% methanol/chloroform. The product is recrystallized from methylene chloride-ethyl acetate to give 3.37 g of the titled compound (IIla) as crystals. Yield: 86%
Name
Compound 4
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:11]=1[N+:12]([O-])=O>[Ni].CO>[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:11]=1[NH2:12]

Inputs

Step One
Name
Compound 4
Quantity
5 g
Type
reactant
Smiles
NC=1C=[N+](C=2CCCCC2C1[N+](=O)[O-])[O-]
Step Two
Name
Quantity
12.9 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on an alumina column
WASH
Type
WASH
Details
eluting with 5% methanol/chloroform
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from methylene chloride-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC=2CCCCC2C1N
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.